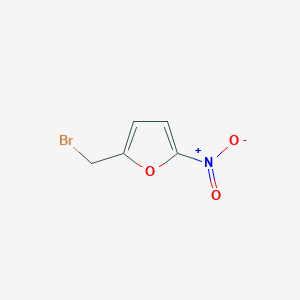

2-(Bromomethyl)-5-nitrofuran

Description

Historical Perspective of Nitrofuran Compounds in Research

Nitrofuran compounds, characterized by a 5-nitrofuran ring, were first introduced as synthetic antibacterial agents in the 1940s and 1950s. nih.gov This class of drugs, including nitrofurantoin (B1679001), furazolidone (B1674277), and nitrofurazone (B1679002), exhibited a broad spectrum of activity and were used to treat bacterial infections in both humans and animals. nih.govresearchgate.net For instance, nitrofurantoin has been a long-standing treatment for urinary tract infections, while furazolidone was used for bacterial diarrhea. nih.govwikipedia.org

The mechanism of action of nitrofurans involves their reduction by bacterial nitroreductases to form reactive intermediates. nih.gov These highly reactive species are responsible for the antibacterial effects by causing damage to cellular components, including DNA. nih.govresearchgate.net However, concerns over the potential carcinogenicity of their residues led to a ban on the use of nitrofurans in food-producing animals in many regions, including the European Union, in the 1990s. researchgate.netwikipedia.orgfao.org Despite these restrictions in veterinary medicine, some nitrofurans remain in clinical use for humans, and the unique properties of the nitrofuran scaffold continue to attract research interest, particularly in the face of rising antibiotic resistance. nih.govnih.gov

Significance of the Furan (B31954) Core in Medicinal and Organic Chemistry Research

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. This core structure is a prevalent motif in a multitude of natural products and synthetic compounds with significant biological activities. rsc.orgijabbr.comresearchgate.netutripoli.edu.ly The versatility of the furan scaffold makes it a valuable building block in medicinal chemistry for the design of novel therapeutic agents. researchgate.netutripoli.edu.ly Furan derivatives have been shown to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. ijabbr.comresearchgate.netscispace.com The biological activity of furan-containing molecules can be significantly altered by slight modifications to their substitution patterns, offering a wide scope for synthetic exploration. utripoli.edu.lyscispace.com

In organic chemistry, furan derivatives are important intermediates for the synthesis of more complex molecules. rsc.org The furan ring can participate in various chemical transformations, and its relative instability under certain conditions, such as high temperatures or the presence of strong acids, necessitates the development of mild and selective synthetic methods. nih.gov The development of new catalytic methods for the functionalization of the furan core is an active area of research, aiming to provide access to a new generation of materials and bioactive substances. nih.govacs.org

Rationale for Focused Academic Investigation of 2-(Bromomethyl)-5-nitrofuran

The academic interest in this compound stems primarily from its role as a versatile synthetic intermediate. This compound combines the key features of the nitrofuran scaffold with a highly reactive bromomethyl group. This functional group makes it an excellent electrophile for S-alkylation and other nucleophilic substitution reactions, allowing for its conjugation to a wide variety of molecular scaffolds. nih.govmdpi.com

Researchers utilize this compound to synthesize novel derivatives with the aim of discovering new therapeutic agents. The presence of the 5-nitrofuran moiety is often intended to confer or enhance biological activity, particularly antimicrobial properties. mdpi.combiosynth.com The compound serves as a crucial building block for creating more complex molecules where the nitrofuran pharmacophore is linked to other chemical entities to explore new structure-activity relationships. nih.govwisdomlib.orgnih.gov Its synthesis from commercially available starting materials is also described as economically feasible. biosynth.com

Overview of Research Trajectories for the Chemical Compound

The application of this compound as a synthetic precursor has led to the development of several classes of compounds with potential therapeutic value. Key research trajectories include:

Synthesis of Antimicrobial Agents: A significant area of research involves coupling this compound with various heterocyclic systems to create new antimicrobial compounds. This includes the synthesis of quinolone derivatives with antibacterial activity and 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis. mdpi.comnih.govnih.gov The rationale is to combine the known antibacterial properties of the nitrofuran ring with other pharmacophores to overcome drug resistance. mdpi.com

Development of Anti-inflammatory Compounds: Researchers have synthesized hydrazone and chalcone (B49325) derivatives incorporating the 2-(methyl)-5-nitrofuran moiety. wisdomlib.orgamazonaws.comscispace.com These novel compounds have been evaluated for their anti-inflammatory properties, demonstrating the potential of this scaffold beyond antimicrobial applications. wisdomlib.orgamazonaws.com

Antitubercular Drug Discovery: this compound has been employed in the synthesis of compounds aimed at treating tuberculosis. This includes the development of 2-thio-substituted quinazolinones and resorufin (B1680543) conjugates that have shown activity against Mycobacterium tuberculosis. nih.govotago.ac.nz

Anticancer Research: The compound has been used as a precursor in the synthesis of phosphonoamidate prodrugs. researchgate.net This line of research explores the potential of nitrofuran-containing molecules in the design of novel inhibitors with antineoplastic potential. researchgate.net

The following table provides a summary of the physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 20782-91-6 |

| Molecular Formula | C₅H₄BrNO₃ |

| Molecular Weight | 205.99 g/mol |

| Melting Point | 45.60 °C |

| Boiling Point | 277.80 °C |

| Flash Point | 254.90 °C |

| Data sourced from Biosynth biosynth.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)-5-nitrofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZOCLCUJQJRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20782-91-6 | |

| Record name | 2-(Bromomethyl)-5-nitrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromomethyl 5 Nitrofuran

Established Synthetic Pathways to 2-(Bromomethyl)-5-nitrofuran

The synthesis of this compound has been approached through several established routes, primarily involving the modification of precursor furan (B31954) derivatives.

Synthesis from Precursor Furan Derivatives

A common and well-documented method for preparing this compound starts from 5-nitro-2-furoic acid or 5-nitrofurfural. One approach involves the reduction of 5-nitro-2-furaldehyde (B57684) to (5-nitrofuran-2-yl)methanol, which is then subjected to bromination. For instance, treatment of 5-nitro-2-furaldehyde with sodium borohydride (B1222165) in tetrahydrofuran (B95107) (THF) yields (5-nitrofuran-2-yl)methanol. nih.govasianpubs.org This alcohol can then be converted to the desired bromo-derivative.

Another pathway begins with 5-nitrofurfural diacetate. amazonaws.com This compound can be transformed into this compound through a reaction at room temperature over a period of four hours. amazonaws.com The synthesis of the key intermediate this compound has been illustrated in various studies, often starting from the preparation of 5-nitrofurfural diacetate and 5-nitrofurfural according to established literature methods. amazonaws.com

Detailed reaction analytics for a representative synthesis are provided below:

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| 5-nitro-2-furaldehyde | Sodium Borohydride | Tetrahydrofuran | (5-nitrofuran-2-yl)methanol | 46% | nih.govasianpubs.org |

| (5-nitrofuran-2-yl)methanol | Not specified | Not specified | This compound | Not specified | amazonaws.com |

| 5-nitrofurfural diacetate | Not specified | Not specified | This compound | Not specified | amazonaws.com |

Adaptations for Economical Feasibility in Research Scale-Up

For research scale-up, the economic viability of the synthetic route is a critical factor. While specific adaptations for the large-scale synthesis of this compound are not extensively detailed in the provided context, the principles of process optimization in nitrofuran synthesis are relevant. The use of readily available and inexpensive starting materials is a primary consideration. For instance, the synthesis of nitrofurazone (B1679002), a related nitrofuran, often starts from 2-furaldehyde due to its low cost and suitability for industrial-scale production. sid.ir Optimizing reaction conditions such as time, temperature, pH, and the choice of catalysts can significantly improve yield and reduce costs, making the process more economical for scale-up. sid.ir

Advanced and Sustainable Synthetic Approaches for this compound and Related Nitrofurans

In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods in chemistry. This trend extends to the synthesis of nitrofurans, with a focus on reducing the use of hazardous reagents and improving energy efficiency.

Implementation of Room Temperature Ionic Liquids (RTILs) for Greener Synthesis

Room-temperature ionic liquids (RTILs) have emerged as promising green solvents and catalysts in organic synthesis due to their unique properties, including low volatility, high thermal stability, and recyclability. researchgate.netnih.govpsu.edursc.orgelectrochem.org In the context of nitrofuran chemistry, RTILs have been successfully employed. For example, the coupling of this compound with 5-iodovanillin (B1580916) has been carried out in the presence of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) as an RTIL. amazonaws.comwisdomlib.org This method, which also utilizes water, is considered a greener alternative to conventional organic solvents. amazonaws.comwisdomlib.org The use of RTILs can lead to cleaner reaction profiles and shorter reaction times. researchgate.net

| Reactants | RTIL | Conditions | Product | Reference |

| This compound, 5-iodovanillin | [bmim][PF6] | NaOH, water, sealed tube, r.t., 24h | 4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzaldehyde | amazonaws.comwisdomlib.org |

Continuous Flow Technology for Nitration Reactions and Precursor Synthesis

Continuous flow technology offers significant advantages over traditional batch processing for nitration reactions, which are often highly exothermic and can pose safety risks. researchgate.netchemrxiv.orgnih.govresearchgate.netvapourtec.com Flow chemistry allows for precise control over reaction parameters such as temperature and stoichiometry, minimizing the risk of runaway reactions and improving reproducibility. vapourtec.com

A key precursor for many nitrofurans is 5-nitrofurfural, which is synthesized by the nitration of furfural (B47365). researchgate.netchemrxiv.orgnih.gov Furfural, derived from biobased resources, has a delicate heteroaromatic structure that is sensitive to the harsh conditions of typical nitration reactions. researchgate.netnih.gov Continuous flow platforms have been developed for the safe and efficient nitration of furfural to 5-nitrofurfural using acetyl nitrate (B79036) generated in situ. researchgate.netchemrxiv.orgnih.gov This approach addresses the instability and explosive nature of acetyl nitrate, making the process safer and more robust. researchgate.netchemrxiv.orgnih.gov The high level of integration and automation in these flow systems allows for remote operation and high reproducibility, leading to excellent isolated yields of key nitrofuran intermediates in very short reaction times. researchgate.netchemrxiv.orgnih.gov

Reductive Pathways in Nitrofuran Synthesis

The nitro group is a crucial pharmacophore in nitrofuran compounds, and its reduction is a key activation step for their biological activity. plos.orgmdpi.comnih.govresearchgate.netscispace.com In synthetic chemistry, reductive pathways are also important for the further functionalization of the nitrofuran scaffold. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, each offering a handle for subsequent chemical modifications. nih.govresearchgate.net This reduction is typically catalyzed by nitroreductases in biological systems, but can also be achieved through chemical means. plos.orgnih.govresearchgate.net For instance, the reduction of the nitro group can be a step in the synthesis of more complex molecules, where the resulting amine can be used in various coupling reactions. nih.gov

Synthetic Utility of this compound as a Building Block

The strategic importance of this compound in synthetic organic chemistry is underscored by its application in the construction of diverse molecular architectures. Its ability to introduce the 5-nitrofuryl moiety into various scaffolds is a key feature, as this functional group is a known pharmacophore in many antibacterial agents.

Electrophilic Alkylation Reactions in Organic Synthesis

The primary mode of reactivity for this compound is as an electrophile in alkylation reactions. mt.commasterorganicchemistry.comlibretexts.org The electron-withdrawing effect of the nitro group enhances the electrophilicity of the benzylic-like carbon, making it susceptible to nucleophilic attack. This property is widely exploited in the synthesis of various heterocyclic and aromatic compounds.

In a typical electrophilic alkylation, a nucleophile, such as an amine, thiol, or the oxygen of a phenol (B47542) or alcohol, attacks the methylene (B1212753) carbon of this compound, displacing the bromide ion and forming a new carbon-nucleophile bond. mt.commasterorganicchemistry.comlibretexts.org These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, the synthesis of substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues involves the reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with this compound in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF) or acetone (B3395972). researchgate.netresearchgate.net

The reaction conditions for these alkylations can vary depending on the nucleophile and the desired product. Common solvents include polar aprotic solvents like DMF and acetone, and bases range from inorganic carbonates to organic amines.

Table 1: Examples of Electrophilic Alkylation Reactions with this compound

| Nucleophile | Product Type | Reaction Conditions | Reference |

| 6-(2-methylpropyl)-2-thiouracil-5-carbonitrile | Substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile | K₂CO₃, Acetone, rt, 12 h | ekb.eg |

| 6-(2-phenylpropyl)-2-thiouracil-5-carbonitriles | Substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile | N,N-dimethylformamide or acetone | researchgate.net |

| 4-piperazin-1-yl-benzonitrile | N-alkylated piperazine (B1678402) derivative | Alkyl halide, base | nih.gov |

Coupling Reactions for Complex Molecular Architectures

Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can participate in such transformations. wikipedia.org While direct Suzuki or other palladium-catalyzed cross-coupling reactions with the bromomethyl group can be challenging, it can be a precursor to organometallic reagents or used in coupling reactions where it acts as an electrophilic partner. d-nb.info

One notable application is the coupling of this compound with phenolic compounds. For example, it has been coupled with 5-iodovanillin in the presence of a room temperature ionic liquid, [bmim][PF6], which serves as a greener reaction medium. wisdomlib.orgamazonaws.com This reaction demonstrates the utility of this building block in creating more complex molecules by linking the nitrofuran moiety to other functionalized aromatic rings.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to synthesize 2-(bromomethyl)-5-aryl-thiophenes from 2-bromo-5-(bromomethyl)thiophene (B1590285) and various aryl boronic acids. d-nb.info While this example does not directly use this compound as a substrate, it highlights the broader strategy of using similar bromomethyl-substituted heterocycles in advanced coupling methodologies.

Derivatization Strategies for Novel Chemical Entities

The reactivity of this compound allows for its extensive use in derivatization strategies to generate novel chemical entities with diverse pharmacological potential. sci-hub.se These strategies often involve the introduction of the (5-nitrofuran-2-yl)methyl group onto a parent molecule to modulate its biological activity.

Hydrazone derivatives incorporating a 5-nitrofuran moiety have been synthesized and investigated for their biological activities. wisdomlib.orgamazonaws.com The synthesis typically involves a multi-step sequence where this compound is first coupled with a suitable phenolic aldehyde, such as 5-iodovanillin. wisdomlib.orgamazonaws.com The resulting aldehyde is then condensed with various benzohydrazides to yield the final hydrazide-hydrazone derivatives. wisdomlib.orgamazonaws.com These reactions are often carried out under mild conditions, and in some cases, solvent-free methods have been employed for the final condensation step. wisdomlib.orgamazonaws.com

Table 2: Synthesis of Hydrazone Derivatives

The conjugation of the 5-nitrofuran moiety with quinolone and fluoroquinolone antibiotics has emerged as a promising strategy to develop new antibacterial agents. mdpi.comnih.govresearchgate.net In this context, this compound serves as the key electrophile for the N-alkylation of the piperazine ring present in many fluoroquinolones, such as enoxacin. mdpi.com The reaction is typically performed in a polar aprotic solvent like DMF in the presence of a mild base such as sodium hydrogen carbonate. mdpi.com This approach has led to the synthesis of methylene-bridged nitrofuran N-substituted piperazinylquinolones, which have shown interesting antibacterial profiles. mdpi.com The antibacterial efficacy of these hybrids is often dependent on the substituents at the N1 and C7 positions of the quinolone core. mdpi.com

Table 3: Synthesis of Piperazinylquinolone-Nitrofuran Hybrids

| Quinolone | Reagent | Product | Yield | Reference |

| Enoxacin (ENX) | This compound | Methylene-bridged nitrofuran N-substituted piperazinylquinolone | 81% | mdpi.com |

The versatile reactivity of this compound extends to the synthesis of substituted pyrimidine (B1678525) carbonitrile analogues. researchgate.netresearchgate.netnih.gov These compounds are constructed by reacting 2-thiouracil-5-carbonitrile derivatives with this compound. researchgate.netresearchgate.net The reaction proceeds via S-alkylation of the thiouracil ring, leading to the formation of 2-((5-nitrofuran-2-yl)methylsulfanyl)pyrimidine derivatives. nih.gov These reactions are typically carried out in a polar solvent like acetone or DMF with a base such as anhydrous potassium carbonate at room temperature. ekb.eg Several of the resulting pyrimidine-5-carbonitrile derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov

Table 4: Synthesis of Substituted Pyrimidine Carbonitrile Analogues

Chemical Transformations of this compound

Heterocyclic Transformations

The reactive nature of the bromomethyl group in this compound makes it a valuable synthon for the construction of more complex heterocyclic systems, including those containing triazole and oxadiazole rings. These moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the alkylation of pre-formed 1,2,4-triazole-3-thiones with this compound. For instance, the reaction of 4-cyclopropyl-5-(5-(oct-1-yn-1-yl)pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with this compound yields the corresponding S-alkylated product. nih.gov This alkylation is typically performed in the presence of a base to facilitate the nucleophilic attack of the thiol group. nih.gov The general strategy involves the initial formation of a 1,4-disubstituted thiosemicarbazide (B42300) from a hydrazide and an isothiocyanate, followed by intramolecular cyclization to the 1,2,4-triazole-3-thione. nih.gov

Similarly, this compound can be used to alkylate 5-aryl-1,3,4-oxadiazole-2-thiols to furnish 2-aryl-5-((5-nitrofuran-2-yl)methylsulfanyl)-1,3,4-oxadiazole derivatives. acs.org This reaction is generally carried out in a suitable solvent like acetonitrile (B52724) with a base such as triethylamine (B128534) to facilitate the reaction. acs.org The required 5-substituted-1,3,4-oxadiazole-2-thiols can be synthesized from the corresponding acid hydrazides by reaction with carbon disulfide in a basic medium.

Another approach to incorporating the 5-nitrofuran moiety into a 1,3,4-oxadiazole (B1194373) ring involves the cyclization of N-acylhydrazones. Specifically, N-acylhydrazones derived from 5-nitrofuran-2-carbohydrazide (B3271388) can be cyclized using acetic anhydride (B1165640) under reflux conditions to yield 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl)ethanone compounds. mdpi.com

The following table summarizes the synthesis of some triazole and oxadiazole derivatives incorporating the this compound scaffold.

| Starting Material | Reagent | Product | Yield (%) | Ref |

| 4-Cyclopropyl-5-(5-(oct-1-yn-1-yl)pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | This compound | 3-((5-Cyclopropyl-4-((5-nitrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-5-(oct-1-yn-1-yl)pyridine | 43 | nih.gov |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol | This compound | 2-((5-Nitrofuran-2-yl)methylsulfanyl)-5-phenyl-1,3,4-oxadiazole | 73 | acs.org |

| N'-(Phenylcarbonyl)-5-nitrofuran-2-carbohydrazide | Acetic Anhydride | 1-(2-(5-Nitrofuran-2-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | - | mdpi.com |

| N'-(4-Methylphenylcarbonyl)-5-nitrofuran-2-carbohydrazide | Acetic Anhydride | 1-(2-(5-Nitrofuran-2-yl)-5-(p-tolyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone | 45.9 | mdpi.com |

| N'-(4-Nitrophenylcarbonyl)-5-nitrofuran-2-carbohydrazide | Acetic Anhydride | 1-(2-(5-Nitrofuran-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone | - | mdpi.com |

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. The incorporation of a 5-nitrofuran moiety into the chalcone (B49325) scaffold can lead to compounds with enhanced or novel properties.

A common method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. nih.govnih.gov However, due to the sensitivity of the 5-nitrofuran ring to basic conditions, modified methods are often employed. nih.gov An acid-catalyzed Claisen-Schmidt condensation, using acetic acid as the solvent and sulfuric acid as the catalyst, has been successfully used to synthesize chalcones containing a 5-nitrofuran ring. nih.gov

One synthetic route involves the reaction of an appropriate acetophenone with 5-nitrofurfural. For example, (2E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one was synthesized with a 33% yield via this acid-catalyzed condensation. nih.gov

Alternatively, the 5-nitrofuran moiety can be introduced through the ether linkage of one of the aromatic rings of the chalcone. This involves the initial synthesis of a substituted acetophenone bearing the 5-nitrofuran-2-ylmethoxy group. For instance, 1-(4-((5-nitrofuran-2-yl)methoxy)-3-methoxyphenyl)ethanone can be prepared by the coupling of this compound with apocynin. scispace.com This intermediate then undergoes a Claisen-Schmidt condensation with various aromatic aldehydes under solvent-free conditions using solid sodium hydroxide (B78521) as a catalyst at room temperature to afford the desired chalcone derivatives in high yields (86-96%). scispace.com

Another synthetic approach utilizes a one-pot reaction where this compound condenses with aldehydes in the presence of dibutyl telluride in tetrahydrofuran (THF) to yield the corresponding olefin derivatives, which can be chalcone-like structures. ciac.jl.cncqvip.com

The table below presents examples of chalcone derivatives synthesized from or incorporating the 5-nitrofuran moiety.

| Ring A Precursor | Ring B Precursor | Synthetic Method | Product | Yield (%) | Ref |

| 4-Bromoacetophenone | 5-Nitrofurfural | Acid-catalyzed Claisen-Schmidt | (2E)-1-(4-Bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | 33 | nih.gov |

| 1-(4-((5-Nitrofuran-2-yl)methoxy)-3-methoxyphenyl)ethanone | Benzaldehyde | Base-catalyzed Claisen-Schmidt (solvent-free) | 1-[3-Methoxy-4-(5-nitro-furan-2-ylmethoxy)-phenyl]-3-phenyl-propenone | 86-96 | scispace.com |

| 1-(4-((5-Nitrofuran-2-yl)methoxy)-3-methoxyphenyl)ethanone | 4-Chlorobenzaldehyde | Base-catalyzed Claisen-Schmidt (solvent-free) | 1-[3-Methoxy-4-(5-nitro-furan-2-ylmethoxy)-phenyl]-3-(4-chlorophenyl)-propenone | 86-96 | scispace.com |

| 1-(4-((5-Nitrofuran-2-yl)methoxy)-3-methoxyphenyl)ethanone | 4-Methoxybenzaldehyde | Base-catalyzed Claisen-Schmidt (solvent-free) | 1-[3-Methoxy-4-(5-nitro-furan-2-ylmethoxy)-phenyl]-3-(4-methoxyphenyl)-propenone | 86-96 | scispace.com |

| This compound | Aromatic Aldehydes | Dibutyl telluride mediated condensation | Olefin derivatives | - | ciac.jl.cncqvip.com |

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of 2-(bromomethyl)-5-nitrofuran have demonstrated a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, mycobacteria, protozoa, and fungi.

Numerous studies have highlighted the efficacy of 5-nitrofuran derivatives against Gram-positive bacteria. Electron microscopy has revealed that treatment of Staphylococcus aureus with related nitrofuran compounds can cause the formation of multibud structures with cytoplasmic protrusions, indicating significant disruption of cell morphology and division. nih.gov

Derivatives synthesized using this compound have shown marked activity against S. aureus. researchgate.netresearchgate.net For instance, a series of novel imidazo[1,2-a]pyridine-3-amines derived from this scaffold was tested against a panel of ESKAPE pathogens. mdpi.com The lead compound from this series, N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine, exhibited potent activity against S. aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values of 0.06 µg/mL and 0.25 µg/mL, respectively. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Staphylococcus aureus | 0.06 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterococcus faecalis | 0.25 | mdpi.com |

The activity of nitrofuran derivatives extends to Gram-negative bacteria, including challenging multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov The mechanism of action in Escherichia coli has been observed to induce the formation of unusual elongated and branched rod shapes, suggesting interference with cell wall synthesis or division. nih.gov

Several series of compounds synthesized from this compound have been evaluated against these pathogens. researchgate.netlookchem.com For example, 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) were tested against the ESKAPE panel. mdpi.comnih.gov The lead compound, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, demonstrated good activity and was found to be superior to the clinically used nitrofuran, nitrofurantoin (B1679001). mdpi.com Similarly, the imidazo[1,2-a]pyridine (B132010) derivative N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine was highly effective against Enterobacter cloacae and Klebsiella pneumoniae, with MIC values of 0.25 µg/mL for both. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterobacter cloacae | 0.25 | mdpi.com |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Klebsiella pneumoniae | 0.25 | mdpi.com |

| 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | ESKAPE Pathogens | Superior to Nitrofurantoin | mdpi.com |

Nitro-containing compounds, including nitrofurans, are a significant class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. mdpi.combiorxiv.org The 5-nitrofuran moiety acts as a "warhead" that is activated by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), leading to the formation of cytotoxic species. mdpi.com

This compound is used as a reactant to synthesize novel compounds with anti-tuberculosis potential. biorxiv.orgnih.gov For instance, nitrofuran analog 24 (a 1,2,4-triazolyl pyridine (B92270) derivative) exhibited an IC₅₀ value of 0.55 µM against Mtb. biorxiv.org Another study on spirocyclic azetidines equipped with a nitrofuran warhead reported high in vitro activity against the H37Rv strain of Mtb, with two compounds showing lower MICs than the frontline drug isoniazid. mdpi.com Similarly, 2-aryl-5-((5-nitrofuran-2-yl)methylsulfanyl)-1,3,4-oxadiazoles, prepared via alkylation with this compound, also showed promising antimycobacterial properties. acs.org

| Compound/Derivative Class | Bacterial Strain | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-Triazolyl Pyridine Derivative (Analog 24) | Mycobacterium tuberculosis | IC₅₀ of 0.55 µM | biorxiv.org |

| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s | M. tuberculosis (H37Rv) | Some compounds had lower MICs than Isoniazid | mdpi.com |

| 2-Aryl-5-((5-nitrofuran-2-yl)methylsulfanyl)-1,3,4-oxadiazoles | Mycobacterial species | Demonstrated antimycobacterial activity | acs.org |

Nitrofurans are a cornerstone in the chemotherapy of parasitic infections, including Chagas disease, caused by Trypanosoma cruzi, and Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei. nih.govnih.govresearchgate.net The mechanism of action involves the reduction of the nitro group by a type I nitroreductase (NTR) present in the parasites, an enzyme largely absent in mammals. nih.govmdpi.com This bioactivation leads to the formation of cytotoxic metabolites that kill the parasite. nih.gov

A library of 5-nitrofurans was evaluated for trypanocidal activity against the bloodstream form of T. brucei. Many derivatives displayed significant growth-inhibitory properties, with the most potent having IC₅₀ values around 200 nM. nih.gov Their activity was confirmed to be dependent on the parasite's NTR enzyme. nih.gov In studies against T. cruzi, a series of N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides showed enhanced trypanocidal activity against three different T. cruzi strains compared to the reference drug benznidazole. nih.gov The most active compound in that series demonstrated IC₅₀ values ranging from 1.17 to 3.17 µM depending on the strain. nih.gov

The antifungal potential of nitrofuran derivatives has also been explored. While some pyrimidine (B1678525) derivatives synthesized using this compound showed no activity against Candida albicans, other studies have found that different nitrofuran-based compounds can be effective. researchgate.net

A comprehensive study of 17 nitrofuran derivatives demonstrated inhibitory activity against a range of fungal species. nih.gov For various Candida species, including C. albicans, the most potent compounds had MIC₉₀ values of 3.9 µg/mL. nih.gov The ability of antifungal agents to inhibit and eradicate biofilms is crucial, as biofilms contribute significantly to drug resistance. mdpi.com Some nitrofuran derivatives have shown the ability to both inhibit the formation of C. albicans biofilms and disrupt pre-formed mature biofilms. mdpi.com

Anticancer Research and Hypoxia-Targeting Potential

Solid tumors often contain regions of low oxygen, or hypoxia, which is associated with malignant progression and resistance to therapy. mdpi.com Hypoxia-inducible factor 1 (HIF-1) is a key regulator of the cellular response to hypoxia and is considered a rational target for cancer therapy. mdpi.com

Nitroaromatic compounds, including nitrofurans, are actively researched as hypoxia-activated prodrugs (HAPs). mdpi.com The principle behind HAPs is that the nitro group is selectively reduced to a cytotoxic agent under the hypoxic conditions prevalent in tumors, while remaining relatively inert in well-oxygenated normal tissues. mdpi.comresearchgate.net This targeted activation minimizes systemic toxicity.

Research has explored various 2-nitrofuran (B122572) prodrugs designed to release potent anticancer agents within the hypoxic tumor microenvironment. mdpi.com For example, a 2-nitrofuran-based prodrug designed to release a combretastatin (B1194345) analogue showed a 44-fold greater selectivity against hypoxic human adenocarcinoma cells compared to oxygenated cells. mdpi.com These findings underscore the potential of using the this compound scaffold to develop novel, tumor-selective anticancer therapies that exploit the unique hypoxic environment of solid tumors. nih.gov

Anti-inflammatory Properties of Derived Compounds

Derivatives of this compound have demonstrated notable anti-inflammatory activities. Studies have explored the synthesis of various hydrazone and chalcone (B49325) derivatives, which have been evaluated for their potential to mitigate inflammation.

A study focused on new hydrazide-hydrazone derivatives synthesized from vanillin (B372448) and this compound. wisdomlib.orgamazonaws.com These compounds were assessed using a carrageenan-induced inflammatory rat model, a standard method for evaluating anti-inflammatory effects. wisdomlib.org Several of the synthesized compounds, particularly those with specific substitutions (R = 4-F, 4-OH, 4-SO2Me, 2,4-difluoro, and 3,4,5-trimethoxy), exhibited significant anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. wisdomlib.orgamazonaws.com This suggests that the furan (B31954) and hydrazone moieties, when combined in this manner, hold therapeutic potential for inflammatory conditions. wisdomlib.org

Similarly, chalcone derivatives incorporating a 5-nitrofuran moiety have been synthesized and evaluated for their anti-inflammatory properties. scispace.com The synthesis involved a Claisen-Schmidt reaction to produce various chalcone derivatives, which were then subjected to anti-inflammatory screening. scispace.com

Another approach to evaluating anti-inflammatory activity involves the egg albumin denaturation method. nih.gov This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a key process in inflammation. For instance, certain coumarin-pyrazole hybrids have shown more potent anti-inflammatory activity than the standard drug aceclofenac (B1665411) in this assay. nih.gov While this specific study did not involve this compound, the methodology is relevant to the screening of its derivatives.

The consistent finding across these studies is that the structural framework provided by the 5-nitrofuran ring, when incorporated into larger molecules like hydrazones and chalcones, can lead to significant anti-inflammatory effects. wisdomlib.orgamazonaws.comscispace.com These findings underscore the potential for developing novel anti-inflammatory agents based on this chemical scaffold. wisdomlib.org

Elucidation of Molecular Mechanisms of Action

The biological effects of this compound and its derivatives are underpinned by a variety of molecular mechanisms. These range from enzymatic activation to direct interaction with and damage to essential cellular components.

Role of Nitroreductases in Activation and Metabolite Formation

A crucial step in the bioactivity of many nitroaromatic compounds, including those derived from this compound, is their activation by nitroreductases. nih.gov These enzymes, particularly prevalent in bacteria and certain parasites, reduce the nitro group of the nitrofuran ring. nih.govresearchgate.net This reduction is a key activation step, converting the relatively inert parent compound into highly reactive intermediates. nih.gov

There are two main types of nitroreductases, Type I and Type II, which differ in their oxygen sensitivity. nih.gov Type I nitroreductases catalyze the two-electron reduction of the nitro group to a hydroxylamine (B1172632) derivative under anaerobic conditions. nih.govresearchgate.net This reduction can proceed further to form other reactive species. researchgate.net Conversely, Type II nitroreductases perform a one-electron reduction, which, in the presence of oxygen, leads to the formation of a nitro anion radical that can generate reactive oxygen species (ROS). nih.govnih.gov

The activation of nitrofurans by these enzymes is essential for their therapeutic effects. For example, the anti-trypanosomal drug nifurtimox (B1683997) is reduced by trypanosomal type I nitroreductases to an unsaturated open-chain nitrile metabolite, which is responsible for its toxicity to the parasite. researchgate.net Similarly, the antibacterial activity of nitrofurans is often dependent on their reduction by bacterial nitroreductases. The selective expression of these enzymes in pathogens contributes to the selective toxicity of nitrofurans. researchgate.net

The metabolites formed upon nitroreductase activation are highly reactive and can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and death. anses.frringbio.com This process of metabolic activation is a cornerstone of the mechanism of action for this class of compounds.

Induction of DNA Damage and Adduct Formation

Following activation by nitroreductases, the resulting reactive metabolites of nitrofuran derivatives can directly interact with DNA, causing significant damage. biosynth.comnih.gov This interaction can manifest as the formation of covalent DNA adducts, which are lesions on the DNA molecule. nih.govberkeley.eduresearchgate.net

The formation of DNA adducts is a critical event in the mutagenic and cytotoxic effects of these compounds. nih.gov Studies have shown that nitrofurans can bind to the DNA of Escherichia coli, with the extent of binding correlating with their mutagenic potential. nih.gov The resulting adducts can disrupt DNA replication, leading to the formation of gaps in the newly synthesized DNA strands. nih.gov

The chemical nature of these adducts can vary, and some may be recognized and removed by the cell's DNA repair machinery. nih.gov However, if the damage is too extensive or if the repair mechanisms are overwhelmed, the presence of these adducts can lead to mutations or cell death. The ability of this compound to cause DNA damage is attributed to its reaction with nucleophilic groups within the DNA molecule. biosynth.com

The process of DNA adduct formation is a key mechanism by which nitrofurans exert their antibacterial and, in some contexts, antitumor effects. biosynth.comnih.gov

Interaction with Bacterial Cytochrome P450 Enzymes

Parasitic NADPH-cytochrome P450 reductases are also involved in the nitroreduction process that activates nitrofuran drugs. nih.gov This highlights the importance of this class of enzymes in the bioactivation and subsequent toxicity of these compounds towards certain pathogens.

Inhibition of Essential Macromolecule Synthesis (DNA, RNA, Protein)

Nitrofurans and their derivatives are known to inhibit the synthesis of essential macromolecules, including DNA, RNA, and proteins. nih.govuobabylon.edu.iq This inhibition is a direct consequence of the damage inflicted by the reactive metabolites of these compounds.

The inhibition of DNA synthesis has been studied in detail. Nitroheterocycles can inhibit the initiation of DNA replication. nih.gov This effect is often observed at lower drug concentrations and can lead to a cytostatic effect, where cell growth is halted. nih.gov At higher concentrations, particularly under anaerobic conditions where cytotoxic metabolites are more readily formed, the inhibition of DNA synthesis contributes significantly to cell killing. nih.gov

The damage to the DNA template by adduct formation is a primary reason for the inhibition of both DNA and RNA synthesis. uobabylon.edu.iqsigmaaldrich.com RNA polymerase, the enzyme responsible for transcribing DNA into RNA, can be blocked by the presence of adducts on the DNA strand. nih.govmicrobenotes.commdpi.com

Furthermore, the reactive intermediates generated from nitrofuran reduction can also bind to and inactivate proteins, including those essential for protein synthesis. This multi-targeted approach, disrupting the synthesis of DNA, RNA, and proteins, makes nitrofurans effective against a broad range of bacteria.

Oxidative Stress Induction within Cellular Systems

The induction of oxidative stress is another significant mechanism contributing to the biological activity of nitrofuran derivatives. nih.govmdpi.com As mentioned earlier, the one-electron reduction of the nitro group by Type II nitroreductases can lead to the formation of a nitro anion radical. nih.gov In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.gov

This increase in ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. mdpi.com Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA. mdpi.com For instance, nitrofuran-induced oxidative stress has been shown to cause damage to mitochondrial membranes. nih.gov The accumulation of ROS and the resulting cellular damage can trigger apoptotic cell death pathways. mdpi.com This mechanism is thought to be particularly important for the antitumor activity of some nitrofuran derivatives. mdpi.com

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidating Key Structural Features for Biological Activity

SAR studies have consistently demonstrated that certain structural components of molecules derived from 2-(bromomethyl)-5-nitrofuran are critical for their biological effects, particularly in the context of antimicrobial and antitubercular activities.

The 5-nitrofuran moiety itself is a well-established "warhead" and is considered essential for the activity of many derivatives. aimspress.comnih.govnih.govmdpi.com Its mechanism often involves the reduction of the nitro group within the target pathogen's cells, leading to the formation of reactive radicals that damage cellular components. nih.gov The presence of the nitro group is a recurring feature in potent antibiotics like pretomanid (B1679085) and delamanid, which are used against tuberculosis. nih.govbiorxiv.org For some compound series, the presence of two nitro groups has been found to be essential for high antimycobacterial activity. acs.org

Beyond the core nitrofuran, the nature of the scaffold to which it is attached and the substituents on that scaffold play a crucial role. For instance, in a series of 1,2,4-triazolyl pyridines developed for anti-tuberculosis (anti-Mtb) activity, a substituted aromatic ring linked to the core structure was found to be important for maintaining efficacy. nih.govbiorxiv.org Similarly, for quinoline-based derivatives, a hydroxyl group at the C-8 position was shown to be relevant for enhancing cytotoxicity against cancer cell lines. acs.org In another example involving 7-piperazinylquinolones, the antibacterial efficacy was dependent on the nature of substituents at the N1 and C7 positions of the quinolone core. nih.gov

Impact of Substituent Modifications on Efficacy and Selectivity

The modification of substituents on scaffolds derived from this compound has a profound impact on their potency and selectivity. Medicinal chemists systematically alter these groups to fine-tune the pharmacological profile of the lead compounds.

In a hit-to-lead optimization campaign for anti-Mtb agents based on a 3-thio-1,2,4-triazole scaffold, researchers observed that substitution at the para-position of a phenyl ring could tolerate a range of groups, including halogens and both electron-donating and electron-withdrawing groups. nih.gov However, a 3,5-dinitrobenzyl analog proved to be highly potent, with a low IC₅₀ value of 0.34 μM. nih.govbiorxiv.org This led to the exploration of other nitro-containing analogs. A nitrofuran analog exhibited significantly improved potency (IC₅₀ of 0.55 μM) compared to nitroimidazole analogs (IC₅₀ values of 22 μM and 94 μM). nih.govbiorxiv.org Conversely, attempts to replace the crucial nitro group with bioisosteres like trifluoromethyl (CF₃) or benzoxadiazole resulted in attenuated or complete loss of activity, highlighting the importance of the 3,5-dinitrobenzyl motif in that specific series. biorxiv.org

Studies on other molecular frameworks have yielded different insights. For a series of 2-styryl-quinolines, compounds with a hydroxyl (-OH) group on the quinoline (B57606) ring showed better cytotoxicity than those with a nitro (-NO₂) group. acs.org Furthermore, the introduction of an electron-withdrawing bromine (-Br) atom on the styryl ring enhanced the cytotoxicity in both series. acs.org In a separate study, the introduction of a piperazine (B1678402) linker between a pyridyl group and an isoxazoline (B3343090) ring resulted in better antibacterial activity. doi.org

Table 1: Effect of Substituent Modification on Biological Activity

| Base Scaffold | Substituent Modification | Key Finding | Reference |

|---|---|---|---|

| 3-thio-1,2,4-triazole | Replacement of nitroimidazole with nitrofuran | Improved anti-Mtb potency (IC₅₀ from 22 µM to 0.55 µM) | nih.govbiorxiv.org |

| 3-thio-1,2,4-triazole | Replacement of 3,5-dinitrobenzyl with CF₃ or benzoxadiazole bioisosteres | Loss of anti-Mtb activity | biorxiv.org |

| 2-styryl-quinoline | -OH vs. -NO₂ at quinoline C-8 position | -OH group resulted in better cytotoxicity | acs.org |

| 2-styryl-quinoline | Addition of -Br to the styryl ring | Enhanced cytotoxicity | acs.org |

| Pyridyl isoxazoline | Inclusion of a piperazine linker | Improved antibacterial activity | doi.org |

Computational Chemistry and In Silico Approaches in SAR Analysis

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new molecules. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed to predict the biological activity of novel compounds and understand their interactions with biological targets. nih.gov These methods allow researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. whiterose.ac.uk

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. arxiv.org For 5-nitrofuran derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their antitubercular activity. aimspress.comarxiv.org

Using statistical techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), researchers have built predictive models based on a variety of descriptors. aimspress.comarxiv.org These descriptors can be constitutional (e.g., number of double bonds, number of sulfur atoms), topological, or functional. aimspress.com For instance, one study on 126 nitrofuran derivatives identified 16 key descriptors and suggested that for improved antitubercular activity, the number of fragments like thiazole (B1198619) and thiophene (B33073) should be minimized, while the presence of the furan (B31954) ring substituted by a nitro group is essential. aimspress.com Such models can explain a significant portion of the variance in activity and help predict the potency of newly designed compounds. aimspress.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. rsc.orgmdpi.com This is often followed by molecular dynamics (MD) simulations, which simulate the movement of atoms over time to assess the stability of the ligand-protein complex. samipubco.com

For nitrofuran derivatives, these methods have been used to predict interactions with key bacterial enzymes. Docking studies have rationalized SAR findings by showing how active compounds fit into the binding sites of their targets. nih.gov For example, several studies have successfully docked nitrofuran-based inhibitors into the active sites of bacterial nitroreductases (like NfsA and NfsB), the enzymes responsible for activating these prodrugs. aimspress.comnih.govmdpi.com In one study, docking simulations revealed that a potent sulfonamide derivative of a 5-nitrofuran-2-carbohydrazide (B3271388) successfully occupied the binding pocket of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria. nih.gov These simulations provide a structural hypothesis for the compound's mechanism of action and guide further modifications to improve binding affinity.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is the process of refining a promising hit compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. This is often achieved through iterative cycles of design, synthesis, and testing, guided by SAR and computational insights.

A classic example is the hit-to-lead optimization of a 1,2,4-triazolyl pyridine (B92270) for anti-Mtb activity. biorxiv.org Starting with a hit compound with micromolar activity, researchers systematically modified different regions of the molecule, leading to the discovery of analogs with potent nanomolar inhibitory activity. nih.govbiorxiv.org This involved exploring a wide range of substituents to enhance target engagement.

Rational drug design principles are also key to lead optimization. One successful strategy involves identifying and engaging additional binding sites on the target protein. In the design of trypanothione (B104310) reductase inhibitors, researchers improved the binding strength of a lead compound by adding substituents that could interact with a second hydrophobic pocket on the enzyme, in addition to the primary target site. acs.org This "three-point attachment" concept, which also incorporated electrostatic interactions, led to a significant, up to 30-fold, improvement in inhibitory constants (Ki values). acs.org

Another strategy involves isosteric replacement to improve properties or selectivity. In the design of novel nitrofurans, an azo group was replaced by an isosteric 1,2,4-oxadiazole (B8745197) ring, and various alkylamine moieties were added to the molecular periphery. mdpi.com This approach allowed for the control of antimicrobial selectivity, leading to compounds with high activity against specific pathogens like S. aureus or M. tuberculosis. mdpi.com Similarly, the potential to replace a nitro group with a trifluoromethyl group has been identified as a possible structural optimization to balance high antimycobacterial activity with other drug-like properties. acs.org

Pharmacokinetic and Metabolic Investigations of Nitrofuran Compounds

Absorption and Distribution Profiles of Nitrofurans and Their Metabolites

The absorption of nitrofuran compounds from the gastrointestinal tract can be rapid and is influenced by several factors. nih.govnih.gov For instance, nitrofurantoin (B1679001) is well-absorbed, with the majority of absorption occurring in the proximal small bowel. nih.gov The bioavailability of nitrofurantoin is approximately 80% in healthy individuals. nih.gov

The formulation of the drug and the presence of food significantly impact absorption. medcentral.com Macrocrystalline formulations of nitrofurantoin are absorbed more slowly than microcrystalline forms. medcentral.com The presence of food in the gastrointestinal tract can increase the bioavailability of nitrofurantoin by as much as 40% by slowing gastric emptying and increasing the drug's dissolution time. nih.govmedcentral.comoup.com

Once absorbed, nitrofurans are quickly distributed throughout most body fluids. nih.gov However, they generally exhibit poor tissue penetration, with plasma concentrations often being low or even undetectable. nih.govwikipedia.org For example, after a 100 mg oral dose of nitrofurantoin, peak plasma concentrations are typically less than 1 mcg/mL. medcentral.com This characteristic leads to high concentrations of the active drug in the lower urinary tract, making it effective for urinary tract infections but unsuitable for treating systemic infections like pyelonephritis. nih.govwikipedia.org Plasma protein binding for nitrofurantoin is reported to be between 20-60%. medcentral.com Nitrofurans are also known to cross the placenta and are distributed into milk and bile. medcentral.com

Studies in rats with other nitrofuran compounds, such as 3-amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine (FT-H) and its derivatives, showed comparatively higher distribution in the kidney, liver, bladder, stomach, and intestine. jst.go.jp

Metabolic Pathways and Biotransformation of the Nitrofuran Moiety

The bioactivity of nitrofuran compounds is intrinsically linked to their metabolism. The parent compounds are rapidly metabolized, leading to a short half-life in the body. anses.frteagasc.ie The central feature of their biotransformation is the reduction of the 5-nitro group, which activates the molecule into a cytotoxic agent. nih.govportlandpress.com

Nitroreduction is the key metabolic pathway for the activation of nitrofurans. nih.gov This process is catalyzed by bacterial nitroreductases, which convert the nitrofuran into highly reactive electrophilic intermediates. drugbank.comnih.gov These intermediates are responsible for the drug's antimicrobial effect by damaging bacterial DNA, ribosomes, and other critical cellular components. nih.govpatsnap.com

The reduction is a stepwise process. nih.gov Type I nitroreductases, which are oxygen-insensitive, catalyze the reduction of the nitro group to a nitroso and then to a hydroxylamine (B1172632) derivative. portlandpress.comresearchgate.net This hydroxylamine metabolite is a key cytotoxic molecule. nih.govportlandpress.com In eukaryotic cells, type II nitroreductases can also be involved, leading to the formation of a nitro anion radical. researchgate.net In aerobic conditions, this can lead to a "futile cycling" where the parent compound is regenerated, producing reactive oxygen species (ROS) and causing oxidative stress. nih.govresearchgate.net

Enzymes such as xanthine (B1682287) oxidase in the liver cytosol and NADPH-cytochrome c reductase in microsomes have been shown to catalyze the nitroreduction of nitrofuran derivatives. conicet.gov.arcapes.gov.br

A significant consequence of nitrofuran metabolism is the formation of reactive metabolites that can covalently bind to tissue macromolecules, particularly proteins. anses.frfera.co.uk These protein-bound metabolites are very stable and can persist in edible tissues for several weeks after the administration of the drug has ceased. anses.frteagasc.ieacs.org

Because the parent nitrofuran drugs are eliminated quickly, these persistent, tissue-bound metabolites serve as crucial markers for detecting the illicit use of these compounds in food-producing animals. anses.frteagasc.ie Analytical methods for residue monitoring typically involve the acid hydrolysis of tissues to release the side-chains from these bound metabolites, which are then derivatized for detection. anses.frfera.co.uk

The specific metabolites formed depend on the side-chain attached to the nitrofuran ring of the parent drug. anses.fr These metabolites are the primary targets for residue analysis in food safety monitoring. frontiersin.orgfera.co.uk The four main marker metabolites for the most common nitrofurans are:

3-amino-2-oxazolidinone (AOZ) , the metabolite of furazolidone (B1674277). frontiersin.orgresearchgate.net

3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) , the metabolite of furaltadone. frontiersin.orgresearchgate.net

1-aminohydantoin (B1197227) (AHD) , the metabolite of nitrofurantoin. frontiersin.orgresearchgate.net

Semicarbazide (B1199961) (SEM) , the metabolite of nitrofurazone (B1679002). frontiersin.orgresearchgate.net

Another metabolite of nitrofurantoin that has been identified is aminofurantoin, formed through the reduction of the nitro group. medcentral.com In studies with N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), it was found to be deformylated to 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). nih.gov

Table 1: Key Metabolites of Common Nitrofuran Drugs

| Parent Nitrofuran Drug | Marker Metabolite | Chemical Name of Metabolite |

| Furazolidone | AOZ | 3-amino-2-oxazolidinone |

| Furaltadone | AMOZ | 3-amino-5-methylmorpholino-2-oxazolidinone |

| Nitrofurantoin | AHD | 1-aminohydantoin |

| Nitrofurazone | SEM | Semicarbazide |

Data sourced from multiple studies identifying marker residues for nitrofuran antibiotics. frontiersin.orgresearchgate.net

Excretion Routes and Clearance Mechanisms

Nitrofuran compounds and their metabolites are primarily excreted from the body via urine and bile. nih.gov For nitrofurantoin, urinary excretion is the main route, with 20% to 44% of an oral dose being excreted as the unchanged drug in the urine within 24 hours. nih.govmedcentral.com This rapid and high-concentration urinary excretion is fundamental to its therapeutic effect in the urinary tract. nih.govwikipedia.org About 90% of a total dose of nitrofurantoin is ultimately eliminated in the urine. drugbank.com

The renal excretion of nitrofurantoin is a complex process involving three main mechanisms:

Glomerular Filtration scite.aiphysiology.org

Tubular Secretion scite.aiphysiology.org

Tubular Reabsorption scite.aiphysiology.org

The balance of these processes determines the final clearance rate. physiology.org Tubular reabsorption is minimal when the urine is alkaline. medcentral.com The plasma half-life of nitrofurantoin is very short, approximately 20 minutes in adults with normal renal function, contributing to its rapid clearance. nih.govmedcentral.com

Bioavailability Considerations in Various Biological Systems

The bioavailability of nitrofurans is a critical factor in their clinical effectiveness and varies depending on the specific compound, its formulation, and biological conditions. nih.gov For nitrofurantoin, oral bioavailability is generally high, reported to be around 80-90%. nih.govfrontiersin.org

Table 2: Factors Influencing Nitrofurantoin Bioavailability

| Factor | Effect on Bioavailability | Mechanism |

| Food | Increases by up to 40% | Delays gastric emptying, allowing more time for the drug to dissolve before reaching the small intestine for maximal absorption. nih.govoup.com |

| Drug Formulation | Slower absorption with macrocrystals | The critical, time-dependent step in absorption is the dissolution rate in gastrointestinal fluids. Macrocrystals dissolve more slowly than microcrystals. medcentral.comoup.com |

| Particle Size | Affects absorption rate | Smaller particle sizes (microcrystals) lead to faster dissolution and absorption. nih.gov |

This table summarizes findings on factors that modify the bioavailability of nitrofurantoin.

The compound 2-(bromomethyl)-5-nitrofuran has been utilized in synthetic chemistry, for example, in the preparation of bioreducible pro-drugs. nih.govchemrxiv.org In such applications, the nitrofuran moiety is intended to be reduced under hypoxic conditions, a characteristic feature of some tumor microenvironments, to release an active therapeutic agent. nih.gov However, detailed in vivo bioavailability studies for this compound itself are not extensively documented in the reviewed literature. nih.govchemrxiv.orgnih.govnih.govuni.lusigmaaldrich.com

Toxicological Profile and Environmental Implications of Nitrofuran Derivatives

In Vitro and In Vivo Toxicity Assessments

Mutagenic Effects and DNA Damage Induction

Nitrofuran derivatives are recognized for their potential to induce genetic mutations and damage DNA. While specific mutagenicity data for 2-(Bromomethyl)-5-nitrofuran is not extensively documented in publicly available literature, its structural features, particularly the 5-nitrofuran ring, are characteristic of compounds with known genotoxic activity. It has been reported that this compound causes DNA damage through its reaction with amines and other nucleophilic groups. biosynth.com

Studies on other 5-nitrofuran compounds have consistently demonstrated their mutagenic properties. For instance, a range of 5-nitrofurans have shown a marked mutagenic effect in bacterial reverse mutation assays, such as the Ames test, particularly in Salmonella typhimurium strains TA100 and TA98. nih.govnih.govresearchgate.net These compounds are known to induce single base substitutions. nih.gov

Furthermore, in vitro studies using human lymphoblastoid TK6 cells have shown that several 5-nitrofurans induce a dose-dependent increase in DNA damage, as measured by the comet assay. nih.gov Parameters such as Olive tail moment, tail percentage of DNA, and tail length all indicated significant DNA damage. nih.gov This suggests that the 5-nitrofuran moiety is a key structural component responsible for the genotoxic effects observed across this class of compounds. The genotoxicity of these compounds is influenced by the position of the nitro group, with 5-nitrofurans appearing to be more genotoxic than derivatives where the nitro group is attached outside the furan (B31954) ring. nih.gov

One related compound, 5-nitro-2-furylacrylic acid, has been shown to cause interstrand cross-links in the DNA of Escherichia coli. nih.gov This type of DNA damage can be particularly detrimental to the cell, leading to mutations or cell death if not properly repaired.

Table 1: Genotoxicity of Selected Nitrofuran Derivatives in the Comet Assay with TK6 Cells

| Compound | Concentration Range (µM) | Result |

| Nitrofurantoin (B1679001) | 50-200 | Genotoxic nih.gov |

| Nitrofurazone (B1679002) | 25-100 | Genotoxic nih.gov |

| Furazolidone (B1674277) | 5-20 | Genotoxic nih.gov |

| 5-Nitro-2-furanacrolein | 1-4 | Genotoxic nih.gov |

Carcinogenic Potential and Regulatory Concerns

The carcinogenic potential of nitrofuran derivatives is a significant concern, stemming from their mutagenic properties. While specific carcinogenicity studies on this compound were not identified, research on other 5-nitrofuran compounds has provided evidence of their ability to induce tumors in laboratory animals. nih.govnih.gov

For example, studies in Sprague-Dawley rats have shown that various 5-nitrofurans with heterocyclic substituents can induce a high incidence of tumors in multiple organs. nih.gov These include squamous cell carcinomas of the forestomach, transitional cell carcinomas of the kidney pelvis, pulmonary alveolar cell carcinomas, and hemangioendothelial sarcomas. nih.gov Certain 5-nitrofuran derivatives have also been linked to a high incidence of mammary tumors in female rats. nih.gov The carcinogenic activity of these compounds is strongly associated with the presence of the 5-nitro group on the furan ring. nih.gov

Due to these toxicological concerns, regulatory bodies have taken action to limit exposure to nitrofuran derivatives. In the European Union, nitrofurans and their metabolites are prohibited for use in food-producing animals. europa.eu This regulation aims to prevent the presence of nitrofuran residues in the food supply. europa.eu Regulatory agencies have established reference points for action (RPAs) for certain non-allowed pharmacologically active substances, including nitrofurans, in food of animal origin. europa.eu

Table 2: Carcinogenic Effects of Selected 5-Nitrofuran Derivatives in Female Sprague-Dawley Rats

| Compound | Tumor Types Observed |

| N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide | Forestomach squamous cell tumors, kidney pelvis transitional cell carcinomas, pulmonary alveolar cell carcinomas, hemangioendothelial sarcomas nih.gov |

| 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole | Mammary tumors nih.gov |

| 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | Mammary tumors nih.gov |

| trans-2-[(dimethylamino)methylimino]-5-[2-(5-nitro-2-furyl)vinyl]-1,3,4-oxadiazole | Mammary tumors nih.gov |

Impact on Cellular Metabolism and Biosynthesis Pathways

The mechanism of action of nitrofuran derivatives often involves their metabolic activation to reactive intermediates that can interfere with essential cellular processes. While specific data for this compound is limited, studies on the related compound nitrofurantoin provide insights into the potential metabolic impacts of this class of compounds.

Nitrofurantoin is known to be converted by bacterial nitroreductases into electrophilic intermediates. drugbank.com These reactive species are capable of inhibiting the citric acid cycle, a key metabolic pathway for energy production. drugbank.com Furthermore, these intermediates can disrupt the synthesis of crucial macromolecules such as DNA, RNA, and proteins. drugbank.comnih.gov The ability of nitrofurans to act on multiple cellular targets simultaneously may explain the slow development of bacterial resistance to these compounds. drugbank.com

Environmental Fate and Degradation of Nitrofuran Residues

Hydrolytic Degradation Pathways in Aquatic Environments

The hydrolytic degradation of nitrofurantoin has been shown to be dependent on both pH and temperature. nih.gov In general, hydrolysis is significantly slower in acidic conditions compared to neutral and alkaline solutions. nih.gov The degradation follows first-order kinetics, with the half-life of the compound varying greatly depending on the environmental conditions. nih.gov For example, the half-life of nitrofurantoin can range from a few days under alkaline conditions at elevated temperatures to several years in acidic water at lower temperatures. nih.gov

The degradation pathways of nitrofurantoin under hydrolytic conditions are complex and can involve several processes depending on the pH. These include the cleavage of the N-N single bond following protonation, the cleavage of the heterocyclic non-aromatic ring, and the reduction of this ring. nih.gov

Table 3: Half-lives of Nitrofurantoin Hydrolysis at Different pH and Temperatures

| pH | Temperature (°C) | Half-life |

| 4 | 20 | 3.9 years nih.gov |

| 7 | 20 | Not specified |

| 9 | 20 | Not specified |

| 4 | 40 | Not specified |

| 7 | 40 | Not specified |

| 9 | 40 | Not specified |

| 4 | 60 | Not specified |

| 7 | 60 | Not specified |

| 9 | 60 | 0.5 days nih.gov |

Microbial Biodegradation by Environmental Bacterial Strains

Microbial activity plays a crucial role in the breakdown of many organic pollutants in the environment. While there is a lack of specific information on the microbial biodegradation of this compound, studies on other nitrofuran compounds, such as nitrofurantoin, indicate that biodegradation is a viable degradation pathway.

Several environmental bacterial strains have been identified that are capable of decomposing nitrofuran derivatives. scispace.comnih.gov In laboratory studies, the removal of nitrofurantoin by selected microbial cultures ranged from 50% to as high as 90% over a 28-day period, depending on the specific bacterial strain. nih.gov This suggests that under favorable conditions, microbial communities in soil and water could contribute to the natural attenuation of nitrofuran contamination.

The process of biodegradation can, however, be influenced by the presence of the nitrofuran compound itself. For instance, contact with nitrofurantoin has been shown to provoke modifications in the cell properties of the degrading bacteria. scispace.comnih.gov These changes can include alterations in membrane permeability and cell surface hydrophobicity. scispace.com The ability of microorganisms to degrade these compounds is an important area of research for developing bioremediation strategies for environments contaminated with nitrofuran residues.

Factors Influencing Environmental Persistence and Transformation

The persistence of nitrofuran derivatives in the environment is governed by a combination of biotic and abiotic factors that influence their transformation and degradation. The environmental impact of this class of antibacterial agents has been sparsely studied, but available research points to microbial activity and light exposure as primary drivers of their breakdown. nih.govnih.gov

Biotic Transformation (Biodegradation): Microbial degradation is a key process in the removal of nitrofurans from soil and water. researchgate.net Studies have shown that various environmental bacterial strains are capable of decomposing these compounds. scispace.com For instance, research on nitrofurantoin demonstrated that selected microbial cultures could achieve 50% to 90% removal of the compound over a 28-day period, with the rate being highly dependent on the specific bacterial strain. nih.govnih.gov Some strains, such as Serratia marcescens and Rhizobium radiobacter, have shown high degradation efficiency, removing up to 95% and 85% of nitrofurantoin, respectively, after 28 days. scispace.com The process often involves the formation of intermediate transformation products, such as 1-aminohydantoin (B1197227) and semicarbazide (B1199961) from nitrofurantoin, which may also have toxicological implications. researchgate.net

Abiotic Transformation: Abiotic processes, particularly photolysis and hydrolysis, also contribute to the transformation of nitrofurans. mdpi.com

Photolysis: Nitrofurans strongly absorb light within the sunlight spectrum, making photodecomposition a significant removal mechanism, especially in aqueous environments. epa.govmdpi.com Exposure of nitrofurazone solutions to sunlight has been shown to result in its degradation. epa.gov The rate of photolysis can be influenced by the initial concentration of the compound. mdpi.com

Hydrolysis: As an abiotic degradation process, hydrolysis rates for nitrofurans are influenced by pH. researchgate.net Studies on nitrofurantoin indicate that hydrolytic degradation is significantly slower in acidic solutions (pH 4) compared to neutral (pH 7) or alkaline (pH 9) conditions. researchgate.net

The persistence of these compounds is therefore a complex interplay of microbial populations, pH levels of the soil and water, and the degree of sunlight exposure. researchgate.netmdpi.com

Ecotoxicological Impact on Non-Target Organisms

The release of nitrofuran derivatives into the environment can have hazardous ecotoxicological impacts on a variety of non-target organisms. nih.gov Due to their broad-spectrum antimicrobial nature, these compounds can affect natural microbial communities and organisms at different trophic levels. nih.govresearchgate.net

Effects on Aquatic Organisms (e.g., Aliivibrio fischeri, Heterocypris incongruens)

Nitrofuran derivatives have demonstrated significant toxicity toward aquatic organisms. nih.gov Standard ecotoxicological tests using representative species from different levels of the food chain have confirmed these effects. The bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri) and the freshwater crustacean Heterocypris incongruens are two such model organisms. nih.gov

Research on furazolidone and nitrofurantoin reported significant toxicity against both of these organisms. nih.gov The bioluminescence inhibition assay using Aliivibrio fischeri is a common method for assessing the acute toxicity of chemicals in aqueous samples. rjeec.robiotoxicity.com Inhibition of the bacterium's light emission indicates a disruption of its metabolic activity, signifying a toxic effect. biotoxicity.com Likewise, toxicity tests on the crustacean Heterocypris incongruens are used to understand impacts on freshwater invertebrates. uniud.it The notable toxicity of nitrofurans to these species suggests a potential risk to aquatic ecosystem health, as bacteria and crustaceans form foundational levels of aquatic food webs. nih.gov

Table 1: Summary of Ecotoxicological Effects of Representative Nitrofuran Derivatives

Compound Test Organism Observed Effect Source Furazolidone Aliivibrio fischeri (Bacterium) Significant Toxicity researchgate.net Nitrofurantoin Aliivibrio fischeri (Bacterium) Significant Toxicity researchgate.net Furazolidone Heterocypris incongruens (Crustacean) Significant Toxicity researchgate.net Nitrofurantoin Heterocypris incongruens (Crustacean) Significant Toxicity researchgate.net

Phytotoxic Effects on Plant Species

The impact of nitrofuran derivatives extends to terrestrial ecosystems, with studies indicating potential phytotoxicity. The effects, however, can be highly species-dependent. nih.gov

In a study investigating the impact of furazolidone and nitrofurantoin on plant growth, both compounds were found to be highly phytotoxic to the common radish (Raphanus sativus). nih.gov The inhibition of growth in shoots and roots, as well as reductions in fresh matter and photosynthetic pigments, was correlated with increasing concentrations of the drugs in the soil. nih.gov Conversely, the same study found that these nitrofuran derivatives were nearly harmless to oat (Avena sativa), indicating a significant variation in sensitivity between different plant species. nih.gov This selective phytotoxicity suggests that the environmental impact of nitrofuran contamination could alter the composition of plant communities.

Table 2: Phytotoxicity of Representative Nitrofuran Derivatives on Selected Plant Species

Compound Plant Species Observed Effect Source Furazolidone Radish (Raphanus sativus) High Phytotoxicity (Inhibition of shoot, root, and fresh matter growth) researchgate.net Nitrofurantoin Radish (Raphanus sativus) High Phytotoxicity (Inhibition of shoot, root, and fresh matter growth) researchgate.net Furazolidone Oat (Avena sativa) Nearly Harmless researchgate.net Nitrofurantoin Oat (Avena sativa) Nearly Harmless researchgate.net

Contribution to Antibiotic Resistance Development in Environmental Microbes